Amine Basicity Modulation by Fluorination
The conjugate acid pKₐ (pKₐ(H)) of CHF₂-substituted cyclobutanamine is 6.62, which is 1.62 units lower per fluorine atom relative to the CH₂F analog (pKₐ(H) 8.10) and 1.62 units higher per fluorine atom than the CF₃ analog (pKₐ(H) 5.00). Compared to unsubstituted cyclobutanamine (pKₐ(H) 9.86), the CHF₂ group lowers basicity by a total of 3.24 units (approximately 1.62 per F atom) [1]. This places the CHF₂-substituted amine in a distinct basicity window where the free base fraction at pH 7.4 is substantially higher than the CF₃ analog but lower than CH₂F, enabling fine-tuned control of ionization-dependent properties such as membrane permeability and lysosomal trapping liability.
| Evidence Dimension | Conjugate acid pKₐ (pKₐ(H)) at 21 °C |
|---|---|
| Target Compound Data | pKₐ(H) = 6.62 (data for 1-(CHF₂)cyclobutanamine·HCl; class-level inference for 2-substituted regioisomer) |
| Comparator Or Baseline | 1-(CH₂F)cyclobutanamine·HCl: pKₐ(H) = 8.10; 1-(CF₃)cyclobutanamine·HCl: pKₐ(H) = 5.00; Cyclobutanamine: pKₐ(H) = 9.86 |
| Quantified Difference | ΔpKₐ = –1.48 vs CH₂F analog; ΔpKₐ = +1.62 vs CF₃ analog; ΔpKₐ = –3.24 vs unsubstituted parent; consistent with –1.62 per F atom rule |
| Conditions | Acid-base titration, pre-equivalence point method, 21 °C, standard protocol [Ref. 19 in source] |
Why This Matters
The intermediate basicity of the CHF₂-substituted amine positions it optimally for oral drug candidates that require a balance between passive permeability (favored by lower basicity) and aqueous solubility (favored by higher basicity), reducing empiric screening burden during lead optimization.
- [1] Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry 2023, 21 (2), 3–9. Table 1, p. 5. DOI: 10.24959/ophcj.23.274017 View Source
